![molecular formula C20H13F4N5OS B2483036 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852374-83-5](/img/structure/B2483036.png)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Below, I've synthesized information from related research that might be indirectly relevant to the compound of interest. Please note that while these references involve similar classes of compounds, they may not directly discuss the exact molecule you're interested in. This might, however, provide a starting point for understanding the general types of analyses and experiments conducted on similar compounds.
Synthesis Analysis
Research on similar compounds, such as triazolo[1,5-a]pyridines and pyridazine analogs, often involves complex synthetic routes involving intramolecular cyclization, substitution reactions, and the use of specific reagents to achieve desired structural features. For example, Zheng et al. (2014) described a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, indicating a possible approach to constructing similar compounds (Zheng et al., 2014).
Molecular Structure Analysis
Structural elucidation of such compounds typically involves spectroscopic techniques like NMR, IR, and mass spectrometry, as well as X-ray crystallography. The detailed molecular structure informs on the compound's potential interactions and stability, crucial for its chemical and physical properties analysis. Gündoğdu et al. (2019) utilized X-ray powder diffraction and density functional theory calculations to solve and refine the structure of a triazolothiadiazole compound, showcasing the importance of these methods in understanding compound geometries and electronic structures (Gündoğdu et al., 2019).
Chemical Reactions and Properties
The chemical behavior of triazolo and pyridazine derivatives, including their reactions with other compounds and their stability under various conditions, is a key area of study. The reactivity can be influenced by the presence of specific functional groups, the compound's overall structure, and external conditions such as temperature and pH.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form can significantly affect a compound's applicability in different contexts. For instance, Euler et al. (2004) discussed the physicochemical and biopharmaceutical properties of a thrombin inhibitor, highlighting the impact of crystalline form and particle surface area on absorption (Euler et al., 2004).
Aplicaciones Científicas De Investigación
Antiviral Activity
Compounds derived from [1,2,4]triazolo[4,3-b]pyridazine, like the one , have shown promise in antiviral applications. For instance, some novel derivatives demonstrated significant antiviral activity against the hepatitis-A virus (HAV), with compound 15 showing the highest effect in this group (Shamroukh & Ali, 2008).
Structural and Theoretical Analysis
These compounds are also of interest in structural chemistry and computational studies. For example, the analysis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine revealed insights into its crystal structure and electronic properties, which are essential for understanding its potential applications in various fields (Sallam et al., 2021).
Synthesis and Biological Assessment
The synthesis of novel [1,2,4]triazolo[4,3-a]pyridine derivatives with an 1,2,4-oxadiazol cycle has been explored, providing a basis for the development of new pharmaceuticals with diverse biological properties (Karpina et al., 2019).
Anticancer Effects
Compounds structurally similar to 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide have been investigated for their anticancer potential. For example, derivatives of [1,2,4]triazolo[1,5-a]pyridine showed remarkable anticancer effects and toxicity reduction when modified, indicating their potential as anticancer agents (Wang et al., 2015).
Cytotoxic Activity Studies
Additionally, studies on 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines revealed insights into their cytotoxic activity against human cervical carcinoma, although the results were not significantly promising (Aggarwal et al., 2019).
Propiedades
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-14-3-1-2-12(10-14)19-27-26-16-8-9-18(28-29(16)19)31-11-17(30)25-15-6-4-13(5-7-15)20(22,23)24/h1-10H,11H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGLOJDYQFENML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

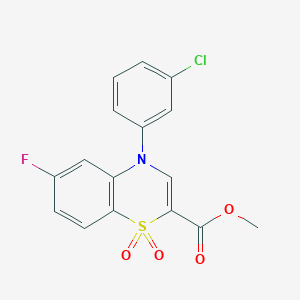
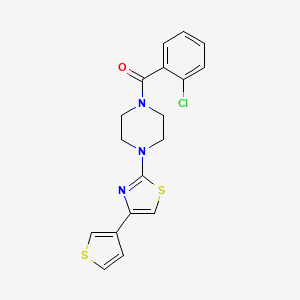
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/no-structure.png)
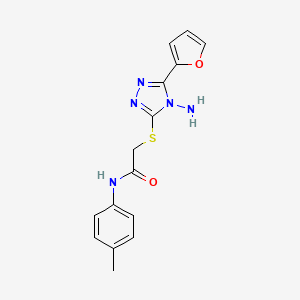
![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2482957.png)
![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2482958.png)
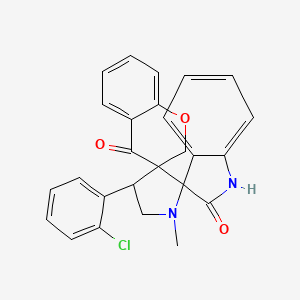
![3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B2482961.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2482963.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2482964.png)
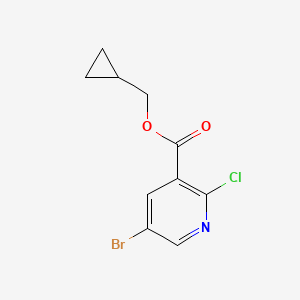
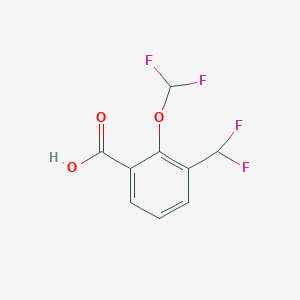
![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)
![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)